molecular formula C10H12O4 B3030962 methyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 117048-44-9

methyl 2-[4-(hydroxymethyl)phenoxy]acetate

Cat. No.: B3030962
CAS No.: 117048-44-9
M. Wt: 196.2 g/mol
InChI Key: KHUZRBIZTBWIIR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(hydroxymethyl)phenoxy]acetate is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this ester is limited, its structural features make it a valuable intermediate. The molecule contains both a phenoxyacetate ester and a benzyl alcohol group, a combination found in valuable synthetic building blocks. For instance, the closely related 4-(Hydroxymethyl)phenoxyacetic acid is well-documented as an acid-labile linker agent for solid-phase peptide synthesis (SPPS) . This suggests the methyl ester variant could serve as a precursor for synthesizing such linkers or be utilized in related synthetic methodologies. Furthermore, aromatic esters with hydroxymethyl substituents are frequently employed in the synthesis of more complex molecules. Research into protein phosphatase inhibitors, for example, has utilized compounds with similar aromatic scaffolds functionalized with hydroxymethyl groups, highlighting their role in developing potential therapeutic agents . As a research chemical, its primary value lies in its potential as a versatile building block for constructing pharmacologically active compounds, advanced materials, or specialized polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets (SDS) and conduct their own thorough characterization of the compound, such by as NMR and mass spectrometry, upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUZRBIZTBWIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351076
Record name Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117048-44-9
Record name Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-hydroxymethylphenoxy)acetate
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Synthetic Methodologies for Methyl 2 4 Hydroxymethyl Phenoxy Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For methyl 2-[4-(hydroxymethyl)phenoxy]acetate, three primary disconnections can be considered.

Analysis of Ester Linkage Formation Pathways

The most apparent disconnection is at the ester functional group. This bond can be retrosynthetically cleaved to yield 2-[4-(hydroxymethyl)phenoxy]acetic acid and methanol (B129727). This approach suggests a final esterification step in the forward synthesis. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.comathabascau.cayoutube.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comathabascau.ca

Retrosynthetic analysis of the ester linkage in this compound.
Figure 1: Retrosynthetic disconnection of the ester linkage.

Strategies for Phenoxy Ether Construction

Another key disconnection is at the phenoxy ether linkage. This C-O bond can be broken to reveal 4-hydroxybenzyl alcohol and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This disconnection points towards a Williamson ether synthesis in the forward direction. gold-chemistry.orgmiracosta.edu This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. gold-chemistry.org The phenoxide is typically generated in situ by treating the corresponding phenol (B47542) with a base.

Retrosynthetic analysis of the phenoxy ether linkage in this compound.
Figure 2: Retrosynthetic disconnection of the phenoxy ether linkage.

Approaches to the Hydroxymethyl Moiety Integration

The hydroxymethyl group can be considered as a functional group that can be introduced or modified from other functionalities. One retrosynthetic approach involves the reduction of a corresponding carboxylic acid or aldehyde at the para position of the phenyl ring. For instance, the target molecule could be derived from a precursor containing a 4-formylphenoxyacetate or a 4-(carboxy)phenoxyacetate moiety. However, a more direct approach is to start with a precursor that already contains the hydroxymethyl group, such as 4-hydroxybenzyl alcohol. lifechempharma.comrsc.orgchemicalbook.com

Conventional Synthetic Routes

Based on the retrosynthetic analysis, two primary conventional synthetic routes emerge for the preparation of this compound.

Esterification Reactions for Methyl Aryloxyacetates

This route first involves the synthesis of 2-[4-(hydroxymethyl)phenoxy]acetic acid, followed by its esterification. The synthesis of the carboxylic acid intermediate can be achieved via a Williamson ether synthesis between 4-hydroxybenzyl alcohol and chloroacetic acid. miracosta.edu

The subsequent esterification of 2-[4-(hydroxymethyl)phenoxy]acetic acid with methanol is typically carried out under acidic conditions, a classic example of the Fischer esterification. masterorganicchemistry.comathabascau.caoperachem.com

Reaction Conditions for Fischer Esterification:

ReactantsCatalystSolventTemperature
2-[4-(hydroxymethyl)phenoxy]acetic acid, MethanolSulfuric Acid (conc.)MethanolReflux
2-[4-(hydroxymethyl)phenoxy]acetic acid, Methanolp-Toluenesulfonic acidTolueneReflux
2-[4-(hydroxymethyl)phenoxy]acetic acid, MethanolBoron trifluoride etherateMethanolReflux

This table presents typical conditions for Fischer esterification and may require optimization for the specific substrate.

Williamson Ether Synthesis Approaches for Phenoxy Linkages

This more direct route involves the formation of the phenoxy ether linkage as the key step. 4-Hydroxybenzyl alcohol is first converted to its corresponding phenoxide by treatment with a suitable base. This phenoxide then acts as a nucleophile, attacking an appropriate methyl haloacetate, such as methyl chloroacetate, to form the desired product. gold-chemistry.org

Reaction Conditions for Williamson Ether Synthesis:

Phenolic SubstrateBaseAlkylating AgentSolventTemperature
4-Hydroxybenzyl alcoholSodium Hydride (NaH)Methyl chloroacetateDMFRoom Temperature
4-Hydroxybenzyl alcoholPotassium Carbonate (K₂CO₃)Methyl chloroacetateAcetoneReflux
4-Hydroxybenzyl alcoholSodium Hydroxide (B78521) (NaOH)Methyl chloroacetateWater/Ethanol (B145695)Reflux

This table outlines common conditions for the Williamson ether synthesis, which may need to be adapted for optimal results with the specified reactants. gold-chemistry.orgnumberanalytics.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride are often used in polar aprotic solvents like DMF to ensure complete deprotonation of the phenol and to facilitate the SN2 reaction. numberanalytics.com Milder bases such as potassium carbonate can also be effective, often in solvents like acetone. gold-chemistry.org

Reduction and Oxidation Strategies for Hydroxymethyl Group Installation

The introduction of the hydroxymethyl group at the para-position of the phenoxy ring is a critical transformation in the synthesis of this compound. This is typically achieved either through the reduction of a more oxidized functional group, such as an aldehyde or a carboxylic acid derivative, or by the oxidation of a methyl group.

Reduction Strategies

The most common and straightforward method for installing the hydroxymethyl group is the reduction of the corresponding para-formyl derivative, methyl 2-(4-formylphenoxy)acetate. This precursor contains a reactive aldehyde group that is readily converted to a primary alcohol. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent due to its mildness, selectivity, and operational simplicity. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. nih.govnih.gov

The general reaction is as follows: Methyl 2-(4-formylphenoxy)acetate + NaBH₄ → this compound

This transformation is efficient and generally provides high yields of the desired product. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Following the completion of the reaction, a standard aqueous workup is performed to quench any remaining reducing agent and isolate the product.

Oxidation Strategies

An alternative approach involves the selective oxidation of a para-methyl group on a suitable precursor, such as methyl 2-(p-tolyloxy)acetate. This strategy is less common due to the potential for over-oxidation to the aldehyde or carboxylic acid and the often harsher reaction conditions required. However, various oxidative systems can be considered. The oxidation behavior of related phenolic compounds can be complex and is often dependent on the specific reagents and conditions used. nih.gov For instance, controlled oxidation might be achievable using specific catalysts or reagents that favor the formation of the benzylic alcohol.

The following table summarizes the primary strategies for hydroxymethyl group installation.

Table 1: Comparison of Reduction and Oxidation Strategies

Strategy Precursor Compound Typical Reagent(s) Key Advantages Key Challenges
Reduction Methyl 2-(4-formylphenoxy)acetate Sodium Borohydride (NaBH₄) High selectivity, mild conditions, high yield. nih.gov Availability of the aldehyde precursor.
Oxidation Methyl 2-(p-tolyloxy)acetate Various oxidizing agents Utilizes a potentially more accessible precursor. Risk of over-oxidation, lower selectivity, harsher conditions.

Advanced Synthetic Techniques and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from these techniques.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is a powerful tool for constructing the core ether linkage of phenoxyacetate (B1228835) derivatives. nih.gov While direct synthesis of the final product via these methods is not commonly reported, they are instrumental in preparing key intermediates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-O coupling reactions, could be envisioned for forming the aryl ether bond.

For example, a hypothetical route could involve the coupling of 4-(hydroxymethyl)phenol with a haloacetate derivative, such as methyl bromoacetate, catalyzed by a palladium or copper complex. This approach offers a versatile way to assemble the phenoxyacetate scaffold. Transition metal catalysis provides efficient and selective transformations that might not be achievable through classical methods. nih.gov

Organocatalytic Strategies for Asymmetric Synthesis Precursors

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high enantioselectivity. rsc.org While this compound is an achiral molecule, organocatalytic methods are highly relevant for the synthesis of chiral precursors or analogues. nih.gov For instance, if a chiral center were desired elsewhere in the molecule, an organocatalyst could be used to set that stereocenter in an early step. Chiral hydroxyprolines, for example, have been explored in the field of organocatalysis. researchgate.net The development of organocatalytic methods provides a metal-free approach to constructing complex molecular architectures. rsc.org

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. Lipases are a class of enzymes that are particularly effective for esterification and hydrolysis reactions. In the context of synthesizing this compound, a lipase (B570770) could potentially catalyze the esterification of 2-[4-(hydroxymethyl)phenoxy]acetic acid with methanol.

Furthermore, enzymes are widely used in the kinetic resolution of racemic mixtures. If a chiral analogue of the target molecule were synthesized, a lipase could be used to selectively hydrolyze one enantiomer of a racemic ester precursor, allowing for the separation of the two enantiomers. nih.govresearchgate.netresearchgate.net For instance, the enzymatic hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using a lipase has been demonstrated to produce an optically active ester with high enantiomeric excess. google.com Such chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of biological catalysts. researchgate.net

Table 2: Advanced Catalytic Approaches

Catalytic Approach Catalyst Type Potential Application in Synthesis Advantages
Transition Metal Catalysis Palladium, Copper complexes Formation of the aryl ether bond in precursors. High efficiency, selectivity, broad substrate scope. nih.gov
Organocatalysis Small organic molecules (e.g., proline derivatives) Synthesis of chiral precursors and analogues. Metal-free, high enantioselectivity. nih.gov
Enzymatic Synthesis Enzymes (e.g., Lipases, Oxidoreductases) Esterification, kinetic resolution of chiral precursors. High selectivity (chemo-, regio-, enantio-), mild conditions, environmentally friendly. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. stmjournals.com These principles can be applied to the synthesis of this compound to enhance its sustainability. Key aspects include the use of safer solvents, improving atom economy, and utilizing catalytic reagents over stoichiometric ones. mdpi.com The use of catalysts, as discussed in the previous section, is a core principle of green chemistry as it reduces waste by enabling reactions to proceed with smaller quantities of reagents.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved by using environmentally benign solvents or by conducting reactions under solvent-free conditions.

Environmentally Benign Solvents: Replacing traditional organic solvents like benzene (B151609) or chloroform (B151607) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental impact of a synthesis. mdpi.com For example, the reduction of the aldehyde precursor with sodium borohydride is already commonly performed in methanol, a relatively benign solvent.

Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions by grinding solid reactants together, is an emerging solvent-free technique. nih.gov This method can lead to shorter reaction times, higher yields, and a significant reduction in waste. The synthesis of phenoxyacetic acid esters could potentially be adapted to a mechanochemical process, eliminating the need for bulk solvents entirely. Another approach is the use of catalysts, such as aluminum phosphate (B84403) molecular sieves, in liquid-solid phase esterification reactions, which can reduce the emission of byproducts and acidic wastewater compared to traditional methods using catalysts like concentrated sulfuric acid. google.com

Table 3: Green Chemistry Approaches

Green Approach Description Example Application Environmental Benefit
Benign Solvents Using solvents with low toxicity and environmental impact. Performing reduction step in methanol or ethanol. Reduced pollution and health hazards.
Solvent-Free Reactions Conducting reactions without a solvent medium, often using mechanical energy (mechanochemistry). nih.gov Grinding a phenol derivative with a haloacetate salt. Elimination of solvent waste, potential for improved efficiency.

| Heterogeneous Catalysis | Using a solid catalyst that is in a different phase from the reactants. | Esterification using an aluminum phosphate molecular sieve catalyst. google.com | Easy separation and recycling of the catalyst, reduced wastewater. |

Atom Economy and Reaction Efficiency Considerations

Atom Economy:

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.commonash.edu Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

The Williamson ether synthesis for this compound, while widely used, is a substitution reaction and thus has a theoretical atom economy of less than 100%. The primary byproduct is an inorganic salt (e.g., sodium chloride or potassium bromide), which constitutes waste.

The calculation for the atom economy of the synthesis using methyl chloroacetate is as follows:

Reactants: 4-Hydroxybenzyl alcohol (C₇H₈O₂) + Methyl chloroacetate (C₃H₅ClO₂) + Base (e.g., NaOH)

Products: this compound (C₁₀H₁₂O₄) + Salt (e.g., NaCl) + Water (H₂O)

Formula for Atom Economy (%): (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of this reaction highlights the inherent waste generated from the salt byproduct. Alternative routes could potentially offer higher atom economy, but they may be less practical or more costly.

Synthetic RouteKey ReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Williamson Ether Synthesis4-Hydroxybenzyl alcohol, Methyl chloroacetate, Sodium hydroxideThis compoundSodium chloride, Water~69.3%
Esterification2-[4-(hydroxymethyl)phenoxy]acetic acid, MethanolThis compoundWater~91.5%

Reaction Efficiency:

ParameterConsideration for Enhanced EfficiencyExample/Finding
CatalystUse of heterogeneous or recyclable catalysts to simplify separation.Use of an aluminum phosphate molecular sieve as a catalyst in phenoxyacetate synthesis allows for easy filtration and recovery. google.com
SolventMinimizing solvent use or employing greener solvents.Running reactions in the absence of a solvent where possible or using solvents that can be easily recycled. googleapis.com
Reaction ConditionsOptimizing temperature and reaction time to reduce energy consumption.Microwave-assisted synthesis can sometimes dramatically reduce reaction times compared to conventional heating.
PurificationDeveloping methods that minimize waste, such as crystallization over chromatography.Direct precipitation of the product from the reaction mixture upon cooling or pH adjustment.

Renewable Feedstock Utilization in Precursor Synthesis

A key aspect of sustainable chemistry is the use of renewable resources as starting materials. The precursors for this compound are 4-hydroxybenzyl alcohol and a C2-ester synthon (derived from sources like chloroacetic acid and methanol). Significant research has been directed towards producing these building blocks from biomass rather than petrochemicals.

Synthesis of 4-Hydroxybenzyl Alcohol from Renewable Sources:

4-Hydroxybenzyl alcohol is a phenolic compound that can potentially be derived from lignin, a complex polymer abundant in plant biomass. Lignin is rich in aromatic subunits that can be broken down and functionalized.

Another promising bio-based route starts from L-tyrosine, an amino acid that can be produced through fermentation. researchgate.net Biocatalytic cascades using engineered microorganisms can convert L-tyrosine into 4-hydroxybenzaldehyde, which can then be reduced to 4-hydroxybenzyl alcohol. This enzymatic approach offers high selectivity and avoids the harsh conditions and toxic reagents often used in traditional chemical synthesis. researchgate.net

Synthesis of Precursors for the Acetate (B1210297) Moiety:

The methyl chloroacetate precursor is typically synthesized from acetic acid. Acetic acid can be produced sustainably through the fermentation of biomass-derived sugars. Methanol, the other component, can also be produced from biomass through gasification to syngas followed by catalytic conversion. Chloroacetic acid is then produced by the chlorination of acetic acid. While the chlorination step is not ideal from a green chemistry perspective, the use of bio-derived acetic acid significantly improves the renewable carbon content of the final molecule.

PrecursorRenewable FeedstockConversion MethodKey Advantages
4-Hydroxybenzyl alcoholLignin (Biomass)Catalytic depolymerization and functionalizationValorization of a major biomass waste stream.
4-Hydroxybenzyl alcoholL-Tyrosine (Fermentation)Multi-enzyme biocatalytic cascade to 4-hydroxybenzaldehyde, followed by reduction. researchgate.netHigh selectivity, mild reaction conditions, avoids toxic reagents. researchgate.net
Acetic Acid (for Methyl Chloroacetate)Sugars/Cellulose (Biomass)Bacterial fermentation (e.g., using Acetobacter species)Well-established, industrially scalable process.
Methanol (for Methyl Chloroacetate)Biomass/BiogasGasification to syngas followed by catalytic synthesisReduces reliance on fossil fuels for a key C1 building block.

Chemical Transformations and Reactivity Profiles of Methyl 2 4 Hydroxymethyl Phenoxy Acetate

Reactivity of the Ester Functional Group

The ester group in methyl 2-[4-(hydroxymethyl)phenoxy]acetate is a key site for several important chemical reactions, including hydrolysis, transesterification, aminolysis, and reduction. These transformations allow for the conversion of the methyl ester into other valuable derivatives.

Hydrolysis

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 2-[4-(hydroxymethyl)phenoxy]acetic acid, can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)2-[4-(hydroxymethyl)phenoxy]acetic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH or KOH, H₂O 2. H₃O⁺2-[4-(hydroxymethyl)phenoxy]acetic acid

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be used to synthesize a variety of other esters. The reaction is typically catalyzed by an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which is a stronger nucleophile than the corresponding alcohol. This method is generally faster than the acid-catalyzed process.

ReactionReagentsProduct
Acid-Catalyzed TransesterificationR'OH, H⁺Alkyl 2-[4-(hydroxymethyl)phenoxy]acetate
Base-Catalyzed TransesterificationR'OH, NaOR' or other baseAlkyl 2-[4-(hydroxymethyl)phenoxy]acetate

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This reaction, known as aminolysis, typically requires higher temperatures or the use of a catalyst. The general outcome is the displacement of the methoxy (B1213986) group by the amino group to yield 2-[4-(hydroxymethyl)phenoxy]acetamide or its N-substituted derivatives.

ReagentProduct
Ammonia (NH₃)2-[4-(hydroxymethyl)phenoxy]acetamide
Primary Amine (R'NH₂)N-Alkyl-2-[4-(hydroxymethyl)phenoxy]acetamide
Secondary Amine (R'₂NH)N,N-Dialkyl-2-[4-(hydroxymethyl)phenoxy]acetamide

The ester functional group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the reduction of the ester to an aldehyde intermediate, which is then further reduced to the alcohol. This process converts the methyl acetate (B1210297) group into a 2-hydroxyethyl group, yielding 2-(4-(hydroxymethyl)phenoxy)ethan-1-ol. Weaker reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce esters.

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup2-(4-(hydroxymethyl)phenoxy)ethan-1-ol

Transformations Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group on the benzene (B151609) ring can undergo various transformations, including oxidation, etherification, and esterification, without affecting the ester functionality under appropriate conditions.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are commonly used to convert primary alcohols to aldehydes. These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid. The product of this reaction would be methyl 2-(4-formylphenoxy)acetate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid. This transformation yields methyl 2-(4-carboxyphenoxy)acetate.

ReactionReagent(s)Product
Oxidation to AldehydePyridinium chlorochromate (PCC) or MnO₂Methyl 2-(4-formylphenoxy)acetate
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄) or H₂CrO₄Methyl 2-(4-carboxyphenoxy)acetate

Etherification

The hydroxyl group of the hydroxymethyl moiety can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of methyl 2-[4-(alkoxymethyl)phenoxy]acetate.

ReagentsProduct
1. NaH 2. R'X (Alkyl halide)Methyl 2-[4-(alkoxymethyl)phenoxy]acetate

Esterification

The primary alcohol of the hydroxymethyl group can also be esterified by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. When reacting with a carboxylic acid, an acid catalyst is typically required in a process known as Fischer esterification. Reactions with more reactive acylating agents like acid chlorides or anhydrides often proceed under milder conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. This results in the formation of a diester, for example, methyl 2-[4-({[(acyloxy)methyl]oxy})acetate.

ReagentsProduct
R'COOH, H⁺ (Fischer Esterification)Methyl 2-[4-(acyloxymethyl)phenoxy]acetate
R'COCl, PyridineMethyl 2-[4-(acyloxymethyl)phenoxy]acetate
(R'CO)₂O, PyridineMethyl 2-[4-(acyloxymethyl)phenoxy]acetate

Halogenation and Substitution Reactions

The primary hydroxymethyl group is the most likely site for initial halogenation and substitution reactions. The benzylic nature of this alcohol enhances its reactivity toward nucleophilic substitution, typically proceeding through an SN1 or SN2 mechanism depending on the reagents and conditions.

Activation of the hydroxyl group is a prerequisite for substitution. Common methods involve conversion to a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. These benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.

A variety of nucleophiles can then be introduced. For example, reaction with sodium cyanide would yield the corresponding nitrile, while treatment with sodium azide (B81097) would produce the benzyl azide. These transformations are fundamental in the synthesis of more complex derivatives.

Table 1: Predicted Halogenation and Substitution Reactions of the Hydroxymethyl Group

Reagent(s) Predicted Product Reaction Type
1. SOCl₂, pyridine Methyl 2-[4-(chloromethyl)phenoxy]acetate Halogenation
2. PBr₃ Methyl 2-[4-(bromomethyl)phenoxy]acetate Halogenation
3. NaCN in DMSO Methyl 2-[4-(cyanomethyl)phenoxy]acetate Nucleophilic Substitution

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh reaction conditions. The most common method for the cleavage of aryl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will exclusively occur at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and the sp²-hybridized carbon is resistant to SN2 attack. Therefore, treatment of this compound with excess HBr would be expected to yield 4-hydroxybenzyl alcohol and methyl 2-bromoacetate.

Other reagents capable of cleaving aryl ethers include strong Lewis acids like boron tribromide (BBr₃), which is particularly effective at room temperature or below.

The stability of the phenoxy ether linkage is a key consideration in the design of synthetic routes involving this molecule. It is expected to be stable under a wide range of conditions, including:

Basic conditions: Ethers are generally unreactive towards bases, so reactions such as ester hydrolysis with NaOH would likely leave the ether bond intact.

Mild acidic conditions: While strong acids will cleave the ether, it should be stable to milder acidic conditions used, for example, in the formation of acetals or ketals at other positions in a more complex molecule.

Oxidative and reductive conditions: The ether linkage is resistant to many common oxidizing and reducing agents that might be used to transform the hydroxymethyl or ester functionalities.

This stability makes the phenoxyacetate (B1228835) moiety a robust structural element in organic synthesis.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen. The substituent group, -OCH₂COOCH₃, is ortho, para-directing. Since the para position is already substituted, electrophilic attack is predicted to occur at the positions ortho to the ether linkage. The hydroxymethyl group at the para position will have a minor influence on the regioselectivity.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. sigmaaldrich.com The ether oxygen can act as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent ortho position. sigmaaldrich.com

In the case of this compound, the acidic proton of the hydroxyl group would first be deprotonated by the strong base. An excess of the organolithium reagent would then be required to effect the ortho-lithiation. The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to introduce a substituent specifically at the position ortho to the ether linkage.

Table 2: Potential Directed Ortho-Metalation Reactions

Reagent(s) Predicted Intermediate/Product Purpose
1. 2.2 eq n-BuLi, THF, -78 °C ortho-Lithiated dianion Intermediate for functionalization
2. I₂ Methyl 2-[3-iodo-4-(hydroxymethyl)phenoxy]acetate Introduction of an iodine atom

Standard electrophilic aromatic substitution reactions are expected to proceed at the positions ortho to the phenoxy ether.

Halogenation: Reaction with reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) would likely lead to the mono- or di-bromination of the aromatic ring at the available ortho positions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, these conditions are harsh and could lead to side reactions, including oxidation of the hydroxymethyl group or hydrolysis of the ester. Milder nitrating agents, such as acetyl nitrate, might provide a cleaner reaction. The expected product would be the ortho-nitro derivative.

The precise conditions for these reactions would need to be carefully optimized to achieve good selectivity and avoid unwanted side reactions.

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound provides insight into its stability, degradation pathways, and potential for synthetic transformations under specific energy inputs. While direct research on this specific molecule is limited, the reactivity of its core functional groups—the phenoxyacetate moiety and the benzyl alcohol group—has been independently documented for analogous compounds. This section extrapolates from established principles and experimental data on related structures to describe the probable photochemical and radical reaction profiles of this compound.

Photo-induced Reactivity Studies

The photochemical behavior of this compound is dictated by the ultraviolet absorption of the substituted benzene ring. Upon absorption of light, the molecule can undergo several transformations, primarily involving the cleavage of the ether bond and reactions originating from the benzyl alcohol group.

Research on methyl phenoxyacetate and its derivatives has shown that the primary photochemical process is the homolytic cleavage of the aryl C–O bond. acs.org This cleavage results in the formation of a phenoxy radical and a carboxymethyl radical. For this compound, this would lead to the formation of the 4-(hydroxymethyl)phenoxy radical and the methyl acetoxy radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form new products.

Another significant pathway for photo-induced reactivity involves the benzyl alcohol moiety. The irradiation of benzyl alcohol and its derivatives is known to generate benzyl-type radicals. cdnsciencepub.com In the case of this compound, this could involve the homolytic cleavage of the C-H bond of the hydroxymethyl group, or more likely, the cleavage of the C-O bond of the ether linkage as the primary photo-event, followed by reactions of the resulting phenoxy radical.

Furthermore, visible-light-mediated protocols, often employing a photocatalyst, have been developed for the oxidative cleavage of benzyl ethers. acs.orgmpg.de While the target molecule is a benzyl alcohol derivative rather than an ether, similar principles of single electron transfer from the aromatic ring could initiate radical formation. For instance, a sufficiently strong oxidizing photocatalyst in an excited state could facilitate the formation of a radical cation from the phenoxy ring, leading to subsequent bond cleavages.

The following table summarizes potential photo-induced reactions based on studies of analogous compounds.

Reaction TypeProposed ReactantsConditionsKey IntermediatesExpected Products
Aryl C-O Bond CleavageThis compoundUV Irradiation4-(hydroxymethyl)phenoxy radical, Methyl acetoxy radical4-(hydroxymethyl)phenol, Methyl acetate (after H-abstraction)
Oxidative CleavageThis compound, Photocatalyst (e.g., DDQ)Visible LightRadical cation of the aromatic ring4-hydroxybenzaldehyde, Methyl acetate

Radical Addition and Cyclization Pathways

The radical intermediates generated from this compound through photochemical or other radical-initiating methods can undergo subsequent addition and cyclization reactions. wikipedia.org

Radical Addition: The primary radicals, such as the 4-(hydroxymethyl)phenoxy radical, can add to unsaturated systems like alkenes or alkynes if present in the reaction mixture. This would result in the formation of a new carbon-carbon or carbon-oxygen bond, leading to more complex molecular structures. The regioselectivity of such additions would be governed by the stability of the resulting radical adduct.

Radical Cyclization: Intramolecular radical cyclization is a powerful tool in organic synthesis for the formation of cyclic compounds. wikipedia.org For a molecule like this compound, a hypothetical cyclization could be envisioned if the initial radical formation is followed by a rearrangement or if the molecule is modified to contain an unsaturated moiety. For example, if the hydroxymethyl group were oxidized to an aldehyde and then converted to an unsaturated ester, a radical generated on the phenoxy ring could potentially cyclize onto this new functional group.

While specific experimental data on the radical cyclization of this compound is not available, the general principles of radical cyclization suggest that the formation of five- and six-membered rings is generally favored. wikipedia.org Any potential cyclization pathway would depend on the specific location of the radical and the presence of a suitable radical acceptor within the molecule.

The table below outlines hypothetical radical reaction pathways.

PathwayInitial RadicalReaction PartnerConditionsProduct Type
Intermolecular Addition4-(hydroxymethyl)phenoxy radicalAlkeneRadical InitiatorAdduct with new C-O bond
Intramolecular Cyclization (Hypothetical)Modified substrate with radical on phenoxy ringIntramolecular alkene/alkyneRadical InitiatorFused or spiro-cyclic ether

It is important to note that the pathways described in this section are predictive and based on the known reactivity of similar chemical structures. Further experimental investigation is required to fully elucidate the specific radical and photochemical transformations of this compound.

Theoretical and Computational Chemistry Studies of Methyl 2 4 Hydroxymethyl Phenoxy Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Molecular Orbitals and Charge Distribution Analysis

The electronic behavior of methyl 2-[4-(hydroxymethyl)phenoxy]acetate is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions and identifying sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify negative potential, indicating electron-rich areas that are prone to electrophilic attack, such as around the oxygen atoms of the ester and hydroxyl groups. Blue regions denote positive potential, highlighting electron-poor areas susceptible to nucleophilic attack, typically around the hydrogen atoms of the hydroxyl and methyl groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the potential energy surface of the molecule.

Identification of Stable Conformers

Due to the presence of several rotatable single bonds, this compound can exist in various conformations. Computational methods can identify the most stable conformers by systematically rotating these bonds and calculating the potential energy of each resulting geometry. The lowest energy conformations represent the most probable shapes of the molecule.

Rotational Barriers and Conformational Isomerism

The energy required to rotate around a specific bond is known as the rotational barrier. Calculating these barriers provides insight into the flexibility of the molecule and the ease of interconversion between different conformers. For this compound, key rotational barriers would be associated with the C-O bonds of the ether and ester linkages, as well as the C-C bond of the hydroxymethyl group.

Table 2: Hypothetical Rotational Energy Barriers for Key Bonds in this compound

Bond Rotational Barrier (kcal/mol) Description
Phenyl-O 3.5 Barrier for rotation around the ether linkage
O-CH2 2.8 Barrier for rotation adjacent to the ester group

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This approach allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For instance, the ester hydrolysis or oxidation of the hydroxyl group could be modeled to understand the underlying electronic and structural changes that occur during these processes.

Table 3: List of Compounds Mentioned

Compound Name

Transition State Characterization for Key Transformations

In the synthesis of this compound, a key transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as methyl chloroacetate (B1199739), by the corresponding phenoxide. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanism of such reactions by characterizing the transition state (TS).

For the Williamson ether synthesis, the reaction proceeds via an SN2 mechanism. The transition state is characterized by the simultaneous formation of the carbon-oxygen bond between the phenoxide and the haloacetate and the breaking of the carbon-halogen bond. DFT calculations can be employed to locate the geometry of this transition state on the potential energy surface. The transition state is a first-order saddle point, having one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

The nature of the solvent can significantly influence the energy and geometry of the transition state. Therefore, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the reaction. scielo.br

Energy Profiles and Reaction Pathway Investigations

The synthesis of this compound can be achieved through the esterification of phenoxyacetic acid with methanol (B129727) or via the Williamson ether synthesis. chemicalbook.comgoogle.com For the Williamson ether synthesis, the reaction pathway would involve the deprotonation of 4-(hydroxymethyl)phenol to form the phenoxide, followed by the SN2 attack of the phenoxide on methyl chloroacetate.

A typical energy profile for an SN2 reaction, such as the Williamson ether synthesis, would show a single energy barrier corresponding to the transition state. The height of this barrier would be influenced by factors such as the nature of the leaving group on the haloacetate, the solvent, and the electronic properties of the phenoxide.

In the context of ester hydrolysis, another key reaction, computational studies can elucidate the mechanism, which can be acid-catalyzed, base-catalyzed, or neutral. nih.govnih.govbu.edu The energy profiles for these pathways would differ, with the catalyzed pathways generally exhibiting lower activation energies.

Spectroscopic Property Prediction and Validation

Prediction of NMR Chemical Shifts

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of molecules like this compound. DFT is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The prediction of 1H and 13C NMR chemical shifts involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted NMR chemical shifts depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.gov For example, a study on various organic molecules found that different functionals and basis sets can yield varying degrees of accuracy in the predicted chemical shifts. d-nb.info

For this compound, one would expect the following approximate chemical shifts based on known values for similar structures like methyl phenoxyacetate (B1228835). chemicalbook.comchemicalbook.com

AtomPredicted Chemical Shift (ppm)
Aromatic protons6.8 - 7.3
-OCH2- protons~4.6
-CH2OH protons~4.5
-OCH3 protons~3.7
Carbonyl carbon~169
Aromatic carbons114 - 158
-OCH2- carbon~65
-CH2OH carbon~64
-OCH3 carbon~52

These predicted values can be validated by comparison with experimental NMR data. Any discrepancies between the predicted and experimental spectra can provide insights into the conformational preferences or electronic structure of the molecule.

Vibrational Frequencies and IR Spectra Simulation

Computational methods can also be used to simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. This is typically done using DFT calculations, which can provide a good approximation of the vibrational modes of the molecule.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic positions. This results in a set of vibrational frequencies and their corresponding IR intensities.

The calculated frequencies are often scaled by an empirical factor to account for the approximations in the theoretical methods and to improve agreement with experimental data. nih.gov The simulated IR spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands.

For this compound, one would expect to see characteristic vibrational bands corresponding to the following functional groups:

Functional GroupExpected Vibrational Frequency (cm-1)
O-H stretch (hydroxyl)3200 - 3600
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ester)1735 - 1750
C=C stretch (aromatic)1400 - 1600
C-O stretch (ether and ester)1000 - 1300

The comparison of the simulated and experimental IR spectra can confirm the presence of these functional groups and provide a detailed understanding of the vibrational properties of the molecule.

Structure-Activity Relationship (SAR) Studies on Related Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand how the chemical structure of a compound relates to its biological activity. For analogs of this compound, these studies can provide insights into the structural features that are important for a particular biological effect.

QSAR studies on phenoxyacetic acid and phenoxyacetamide derivatives have been conducted to explore their potential as antisickling agents, monoamine oxidase inhibitors, and for the treatment of diabetic complications. nih.govcrpsonline.comsemanticscholar.orgderpharmachemica.com These studies typically involve developing a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.

For example, a QSAR study on phenoxyacetic acid derivatives as antisickling agents found that the potency was positively correlated with the hydrophobicity (π) and electronic (σ) parameters of the substituents on the phenyl ring. nih.gov Another study on phenoxyacetamide analogs as monoamine oxidase inhibitors concluded that the inhibitory activity was influenced by the highest occupied molecular orbital (HOMO) energy, molecular weight, and beta polarizability. crpsonline.comsemanticscholar.org

In the context of this compound, SAR studies on related analogs could explore the effect of substituents on the phenyl ring, modifications to the acetate (B1210297) moiety, and changes to the hydroxymethyl group. For instance, replacing the hydroxymethyl group with other functional groups could modulate the compound's polarity and hydrogen bonding capabilities, which in turn could affect its biological activity.

3D-QSAR methods, such as k-Nearest Neighbor (kNN), can provide a more detailed understanding of the steric, electrostatic, and hydrophobic interactions that are important for activity. derpharmachemica.com These studies can guide the design of new analogs with improved potency and selectivity.

Methyl 2 4 Hydroxymethyl Phenoxy Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Scaffolds (non-clinical)

The unique structure of methyl 2-[4-(hydroxymethyl)phenoxy]acetate, with its distinct reactive sites, makes it an important starting material for the synthesis of complex molecules with potential biological significance in a non-clinical research context.

Building Block for Phenoxyacetic Acid Derivatives

The phenoxyacetic acid core is a well-established scaffold in medicinal chemistry. This compound serves as a foundational component for creating a library of phenoxyacetic acid derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(Hydroxymethyl)phenoxyacetic acid, which can then be coupled with various amines or alcohols. sigmaaldrich.com Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, to generate diverse structures. A derivative, Methyl 2-(4-((methylamino)methyl)phenoxy)acetate, is noted for its use as a non-ionic buffering agent in biological research and cell culture applications, highlighting the functional utility of such compounds. evitachem.com

Derivative ClassSynthetic UtilityNon-Clinical Research AreaReference Example
Amides/EstersHydrolysis of the methyl ester to a carboxylic acid, followed by coupling reactions.Development of novel compounds for screening assays.Formation of amide bonds with various amines.
Aldehyde DerivativesOxidation of the hydroxymethyl group.Precursors for imines, hydrazones, and other Schiff base derivatives.Methyl 2-(4-formylphenoxy)acetate. sigmaaldrich.com
Amino DerivativesModification of the hydroxymethyl group.Used as buffering agents in biological systems.Methyl 2-(4-((methylamino)methyl)phenoxy)acetate. evitachem.com

Role in the Construction of Hydroxymethyl-Substituted Aromatic Compounds

The presence of the hydroxymethyl group (-CH2OH) on the phenyl ring is of significant synthetic value. This functional group acts as a versatile handle for chain extension or the introduction of other functionalities. For instance, it can be converted into a chloromethyl or bromomethyl group, providing an electrophilic site for nucleophilic substitution reactions. This allows for the attachment of the entire hydroxymethyl-phenoxy moiety to larger molecular scaffolds. This approach is instrumental in synthesizing conformationally restricted amino acid analogues, such as 4-Hydroxymethyl-2,4-methanoproline, which are valuable tools in peptidomimetic studies. researchgate.net Furthermore, the core structure is related to intermediates used in the synthesis of complex pharmaceutical compounds. google.com

Application in Polymer Chemistry and Materials Science

The dual functionality of this compound makes it a candidate for applications in the synthesis of advanced polymers and functional materials.

Monomer or Cross-linking Agent in Polymer Synthesis

A structurally similar compound, methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), derived from the bio-based monomer 2-methoxy-4-vinylphenol (B128420) (MVP), has been successfully used in radical polymerizations. nih.govresearchgate.net This demonstrates the capability of the phenoxyacetate (B1228835) group to be incorporated into polymer chains. MVP-AcOMe has been used to create both homo- and copolymers through solution and emulsion polymerization techniques. nih.govresearchgate.net

The hydroxymethyl group in this compound offers a reactive site for polymerization or cross-linking. It can react with isocyanates to form polyurethanes or undergo condensation reactions with carboxylic acids or anhydrides to form polyesters. This reactivity allows it to be used either as a monomer to build the main polymer chain or as a cross-linking agent to create network polymers with enhanced mechanical and thermal properties. nih.gov Cross-linking agents are crucial for creating thermoset elastomers and improving the properties of materials like polymethyl methacrylate (B99206) (PMMA). nih.govnih.gov Phenolic compounds, in general, are used as raw materials for thermosetting resins, where they are cross-linked with aldehyde compounds. google.com

Polymerization RoleMechanismPotential Polymer TypeKey Functional Group
MonomerRadical Polymerization (of vinyl-analogue), PolycondensationPolyesters, PolyurethanesHydroxymethyl, Ester
Cross-linking AgentCondensation, AdditionThermoset Resins, ElastomersHydroxymethyl

Precursor for Functional Materials with Tunable Properties

The ability to chemically modify both the hydroxymethyl and the ester groups of this compound allows for the design of functional materials with tailored characteristics. For example, the hydroxymethyl group can be reacted with epichlorohydrin (B41342) to produce an epoxide-terminated derivative, such as 2-{[4-(hydroxymethyl)phenoxy]methyl}oxirane. nih.gov Such epoxy-functionalized molecules are widely used as monomers or cross-linkers in the production of epoxy resins, which are known for their excellent adhesion, chemical resistance, and mechanical properties.

By varying the co-monomers or the degree of cross-linking, the properties of the resulting materials, such as modulus, elongation at break, and degradation profiles, can be precisely controlled. nih.gov This tunability is essential for creating materials for specific applications, from soft elastomers for tissue engineering to rigid thermosets for structural components. researchgate.netnih.gov The incorporation of this molecule or its derivatives can impart specific functionalities, such as hydrophilicity or biocompatibility, to the final material.

Role in Agrochemical and Flavor/Fragrance Research (non-clinical)

The phenoxyacetic acid structural motif is prominent in the field of agrochemicals. The most well-known examples are phenoxy herbicides like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid). google.com These compounds function as synthetic auxins, causing uncontrolled growth in broadleaf weeds. herts.ac.uk this compound shares this core structure and serves as a scaffold for the synthesis of new potential agrochemical candidates in research settings. Its derivatives can be synthesized and screened for herbicidal, fungicidal, or insecticidal activity. For instance, complex phenoxyacetate derivatives are investigated as modern pesticides. herts.ac.uk

CompoundApplication AreaFunction
2,4-D-methylAgrochemical (Herbicide)Synthetic Auxin. herts.ac.uk
MCPAAgrochemical (Herbicide)Selective systemic hormone-type herbicide. google.com
Methyl phenoxyacetateFlavor & Fragrance ResearchListed as a flavoring agent, but also noted as "not for fragrance use". thegoodscentscompany.com

In the realm of flavors and fragrances, the simpler analogue, methyl phenoxyacetate, is listed as a flavoring agent. thegoodscentscompany.com However, it is also explicitly noted as "not for fragrance use," suggesting limitations in this application. thegoodscentscompany.com The field often utilizes various acetate (B1210297) esters for their characteristic scents. nih.gov While compounds like strawberry furanone acetate and para-methyl acetophenone (B1666503) are valued for their sweet, fruity, and creamy notes, the sensory properties of this compound itself are not well-documented in publicly available research. fragranceu.comthegoodscentscompany.com Its potential in this area would require dedicated sensory evaluation.

Intermediate in the Synthesis of Agrochemicals

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, forming the backbone of many widely used herbicides. caymanchem.com The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with a chloroacetic acid derivative. caymanchem.com this compound can be envisioned as a key building block in the synthesis of novel agrochemicals, where the hydroxymethyl group serves as a handle for further functionalization.

The synthesis of phenoxyacetic acid herbicides typically begins with the Williamson ether synthesis, reacting a sodium phenolate (B1203915) with sodium chloroacetate (B1199739). caymanchem.com Following this general principle, this compound could be prepared from 4-hydroxybenzyl alcohol and methyl chloroacetate. The resulting intermediate possesses three key reactive sites: the aromatic ring, the ester, and the hydroxymethyl group.

Table 1: Potential Agrochemical Derivatives from this compound

Derivative ClassSynthetic TransformationPotential Agrochemical Application
Substituted Phenoxyacetic AcidsHalogenation or nitration of the aromatic ringHerbicides with modified selectivity and activity
AryloxyphenoxypropionatesEtherification of the hydroxymethyl group followed by further modifications"Fop" herbicides targeting grasses
Novel Ester and Amide DerivativesHydrolysis of the methyl ester to the carboxylic acid, followed by esterification or amidationHerbicides or plant growth regulators with altered uptake and translocation properties

This table presents hypothetical applications based on the known chemistry of phenoxyacetic acid-based agrochemicals.

Research into phenoxyacetic acid derivatives continues to explore new structures to enhance efficacy and selectivity. For instance, the introduction of various substituents on the phenyl ring can significantly modulate the herbicidal activity of the parent compound. The hydroxymethyl group in this compound offers a unique point for diversification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby allowing for the attachment of a wide array of other chemical moieties. This versatility could lead to the development of new agrochemicals with improved properties. A patent for the preparation of methyl 2-(4-hydroxyphenoxy)propionate, a similar structure, highlights its use as an intermediate in the synthesis of plant protectants. google.com

Precursor in the Development of Flavor and Fragrance Compounds

The structural motifs present in this compound are also found in various flavor and fragrance compounds. Benzyl (B1604629) alcohol and its derivatives are known for their use in a wide range of cosmetic formulations as fragrance ingredients. justia.com Specifically, 4-hydroxybenzyl alcohol, a key precursor to the target molecule, is noted for its use in perfumery and as a flavoring agent. sigmaaldrich.comnih.gov

The enzymatic synthesis of esters from benzyl alcohol derivatives has been explored for the creation of novel flavors and fragrances. orgsyn.org This suggests that this compound could serve as a precursor to new aroma chemicals. The hydroxymethyl group can be esterified with various carboxylic acids to produce a library of new esters, each with a potentially unique scent profile.

Table 2: Potential Flavor and Fragrance Derivatives from this compound

Derivative ClassSynthetic TransformationPotential Aroma Profile
Benzylic EstersEsterification of the hydroxymethyl group with short-chain carboxylic acidsFruity, floral notes
Benzylic EthersEtherification of the hydroxymethyl groupWoody, spicy notes
Aldehydic DerivativesOxidation of the hydroxymethyl group to an aldehydeSweet, almond-like, cherry notes

This table outlines potential aroma profiles based on the known olfactive properties of structurally related compounds.

Furthermore, the phenoxyacetic acid moiety itself has been recognized for its utility in flavor compositions. caymanchem.com The combination of the phenoxyacetate structure with the reactive benzylic alcohol in a single molecule provides a platform for creating hybrid aroma compounds with complex scent profiles. The esterification of the hydroxymethyl group could lead to compounds with both the sweet, floral notes characteristic of some phenoxyacetates and the fruity or woody notes associated with benzylic esters. While direct research on the olfactory properties of this compound and its derivatives is not widely published, the established roles of its constituent chemical functionalities in the flavor and fragrance industry strongly suggest its potential as a valuable synthetic intermediate.

Advanced Analytical Methodologies for Characterization of Methyl 2 4 Hydroxymethyl Phenoxy Acetate

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of methyl 2-[4-(hydroxymethyl)phenoxy]acetate, providing definitive information on its elemental composition and substructural components through precise mass measurements and controlled fragmentation experiments.

The molecular formula of this compound is C10H12O4. guidechem.com HRMS provides an experimentally measured mass with high accuracy, which can be compared against the theoretical exact mass to confirm the elemental composition. The theoretical monoisotopic mass of the molecule is calculated to be 196.0736 Da. An experimentally determined mass that deviates only by a few parts per million (ppm) from this theoretical value would strongly corroborate the assigned molecular formula.

Electron ionization (EI) mass spectrometry of related phenoxyacetate (B1228835) esters reveals characteristic fragmentation patterns that can be extrapolated to this compound. libretexts.org The analysis of these patterns provides a molecular fingerprint, confirming the presence of key structural motifs. The primary fragmentation pathways for this molecule are predicted to involve cleavages at the ether and ester linkages.

A significant fragmentation pathway would be the alpha-cleavage of the ether bond, leading to the formation of a stabilized phenoxy radical and a corresponding cation. Another prominent fragmentation would be the loss of the methoxy (B1213986) group from the ester, followed by the loss of carbon monoxide. The presence of the hydroxymethyl group on the phenyl ring offers additional fragmentation routes, such as the loss of formaldehyde.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted m/zunfold_morePredicted Ion Formulaunfold_morePredicted Fragmentation Pathwayunfold_more
196.0736[C10H12O4]+•Molecular Ion (M+)
165.0552[C9H9O3]+Loss of •CH2OH
137.0603[C8H9O2]+Loss of •COOCH3
123.0446[C7H7O2]+Formation of hydroxyphenoxy cation
107.0497[C7H7O]+Formation of benzyl (B1604629) cation from hydroxymethylphenyl moiety

The high resolution of HRMS also allows for the analysis of the isotopic pattern of the molecular ion peak. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C and ¹⁸O isotopes, can be calculated and compared with the experimental data. For C10H12O4, the theoretical abundance of the M+1 peak is approximately 11.1% of the M peak, primarily due to the ten carbon atoms. The M+2 peak will have a lower abundance, with contributions from both ¹³C₂ and ¹⁸O. A close match between the observed and theoretical isotopic abundance profiles provides an additional layer of confidence in the assigned elemental formula.

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While 1D ¹H and ¹³C NMR spectra provide fundamental information on the chemical environments of the protons and carbons, 2D NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecule.

¹H NMR: The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methylene protons of the acetate (B1210297) moiety, and the methyl protons of the ester. The aromatic protons would appear as a complex multiplet, likely an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would display signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Positionunfold_morePredicted ¹H Chemical Shift (ppm)unfold_morePredicted ¹³C Chemical Shift (ppm)unfold_more
-OCH3~3.7~52
-OCH2CO-~4.6~65
-CH2OH~4.5~64
Aromatic CH (ortho to -OCH2CO)~6.9~115
Aromatic CH (ortho to -CH2OH)~7.2~129
Aromatic C (ipso to -OCH2CO)-~157
Aromatic C (ipso to -CH2OH)-~135
C=O-~169

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be observed between the two sets of aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton signal to the methyl carbon signal.

For this compound that exists in a crystalline form, solid-state NMR (ssNMR) can provide valuable information that is not accessible from solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material. Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR, as different crystal packing arrangements will result in distinct chemical shifts for the carbon atoms. Furthermore, ssNMR can be used to study molecular dynamics in the solid state.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxymethyl group. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage would also be Raman active. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FTIR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Groupunfold_moreVibrational Modeunfold_morePredicted Wavenumber (cm⁻¹)unfold_moreTechniqueunfold_more
O-H (alcohol)Stretching3200-3600 (broad)FTIR
C-H (aromatic)Stretching3000-3100FTIR, Raman
C-H (aliphatic)Stretching2850-3000FTIR, Raman
C=O (ester)Stretching1735-1750FTIR (strong), Raman (moderate)
C=C (aromatic)Stretching1450-1600FTIR, Raman (strong)
C-O (ester, ether)Stretching1000-1300FTIR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the spatial packing of molecules.

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound is required. While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique would yield a detailed set of structural parameters. As an illustrative example, the type of data obtained is similar to that reported for related organic ester compounds. For instance, the analysis of a structurally analogous compound like acetoxy-4-methyl phenyl methyl acetate revealed its crystal system, space group, and unit cell dimensions. researchgate.net

Should a crystal structure of this compound be determined, it would provide the precise atomic coordinates, from which all intramolecular bond lengths and angles could be calculated with high precision.

Table 2: Illustrative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Based on a Related Compound)

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.643(2)
b (Å) 20.546(6)
c (Å) 7.783(2)
α (°) 90
β (°) 112.206(2)
γ (°) 90
Volume (ų) 1131.50(5)
Z (molecules/unit cell) 4

Note: This data is for the related compound acetoxy-4-methyl phenyl methyl acetate and serves only as an example of the parameters determined by this method. researchgate.net

The solid-state structure of this compound is dictated by intermolecular forces that govern how individual molecules pack together in the crystal lattice. The presence of both a hydrogen-bond donor (the -OH group) and multiple hydrogen-bond acceptors (the hydroxyl oxygen, the ether oxygen, and the two ester oxygens) suggests that hydrogen bonding plays a primary role in its crystal packing.

It is highly probable that strong intermolecular O-H···O hydrogen bonds would be the dominant interaction, potentially linking molecules into chains or dimeric motifs. The carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor and would likely be involved in these interactions. Additionally, weaker C-H···O interactions, involving the aromatic or aliphatic C-H bonds and oxygen atoms, could further stabilize the crystal structure. The arrangement of the aromatic rings could also lead to π-π stacking interactions if the molecules adopt a suitable parallel orientation. A full crystallographic analysis would reveal the exact nature and geometry of these crucial interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method is the standard approach for analyzing compounds of moderate polarity. Method development involves optimizing several parameters to achieve good resolution, sharp peak shape, and a reasonable analysis time.

For this compound, a C18 (octadecylsilyl) column would be a suitable stationary phase, as it effectively separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous solvent and an organic modifier, such as acetonitrile or methanol (B129727). To ensure good peak shape and suppress the ionization of any acidic impurities, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is often added to the aqueous component of the mobile phase.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively elute impurities with a wide range of polarities. Detection is typically performed using a UV-Vis detector set at a wavelength where the aromatic ring exhibits strong absorbance, likely in the range of 254-280 nm. The retention time of the main peak under defined conditions serves as an identifier for the compound, while its area is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Representative RP-HPLC Method Parameters for Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: These parameters are based on methods developed for structurally similar compounds and represent a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. Its application in the characterization of this compound is crucial for detecting potential volatile byproducts that may be present from the synthesis process or as degradation products. The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the creation of a detailed impurity profile, which is essential for quality control and process optimization. jmchemsci.comirsst.qc.ca

The synthesis of this compound can introduce various volatile impurities, including residual solvents, unreacted starting materials, and byproducts from side reactions. For instance, a common synthetic route involves the reaction of a phenol (B47542) derivative with a haloacetate. core.ac.uk Volatile compounds associated with this process could include residual solvents such as toluene or acetone, and unreacted precursors like 4-hydroxybenzyl alcohol or methyl bromoacetate.

A typical analytical approach involves headspace GC-MS for the most volatile compounds or direct liquid injection for a broader range of semi-volatile impurities. In headspace analysis, the sample is heated in a sealed vial, and the vapor phase, containing the volatile analytes, is injected into the GC-MS system. This minimizes the introduction of non-volatile matrix components, protecting the instrument and improving analytical performance.

Research Findings

Analysis via GC-MS allows for the effective separation and identification of potential volatile organic impurities. The chromatographic separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase, which separates compounds based on their boiling points and polarity. As compounds elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries, such as those from NIST or Wiley, for positive identification. ijper.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, the presence of a tropylium ion at a mass-to-charge ratio (m/z) of 91 could indicate a toluene-containing impurity. Similarly, characteristic fragments can pinpoint the presence of other common solvents or reactants.

A representative set of GC-MS instrument parameters for the analysis of volatile byproducts is detailed in the table below.

Table 1: Illustrative GC-MS Method Parameters

Parameter Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Type Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

Based on common synthetic pathways for phenoxyacetate derivatives, a number of potential volatile byproducts can be hypothesized and targeted for detection. The table below outlines some of these potential impurities along with their molecular weights and key mass fragments that would be used for their identification.

Table 2: Potential Volatile Byproducts and Characteristic Mass Fragments

Potential Byproduct Molecular Weight (g/mol) Key Mass Fragments (m/z) Potential Source
Methanol 32.04 31, 32 Solvent, reaction byproduct
Acetone 58.08 43, 58 Solvent
Toluene 92.14 91, 92 Solvent
Phenol 94.11 94, 65, 66 Degradation product
Methyl Acetate 74.08 43, 74 Side reaction
Salicylaldehyde 122.12 121, 122, 93 Starting material precursor
4-Hydroxybenzyl alcohol 124.14 124, 107, 77 Unreacted starting material
Methyl Bromoacetate 152.97 59, 93, 152, 154 Unreacted starting material

The diligent application of GC-MS provides a robust methodology for ensuring the purity of this compound by identifying and enabling the control of volatile and semi-volatile byproducts.

Future Research Directions and Emerging Areas for Methyl 2 4 Hydroxymethyl Phenoxy Acetate

Exploration of Novel Catalytic Transformations

The functional groups of methyl 2-[4-(hydroxymethyl)phenoxy]acetate—a primary benzylic alcohol and a methyl ester—are prime targets for a variety of novel catalytic transformations. Future research is expected to focus on developing highly selective and efficient catalytic systems to modify these groups, thereby creating a library of valuable derivatives.

The primary alcohol moiety is particularly amenable to selective oxidation. Modern heterogeneous catalysis offers methods to convert the hydroxymethyl group into either an aldehyde (4-(methoxycarbonylmethoxy)benzaldehyde) or a carboxylic acid (4-(methoxycarbonylmethoxy)benzoic acid) with high precision, avoiding over-oxidation. Research in this area could explore the use of metal nanoparticles supported on materials like alumina (B75360) or sepiolite, which have shown efficacy in the selective oxidation of benzyl (B1604629) alcohols. researchgate.netvjs.ac.vn For instance, catalysts based on manganese, iron, or copper nitrates can facilitate this transformation under mild conditions. frontiersin.org

Another key area is the application of biocatalysis. Enzymes, particularly lipases and esterases, could be employed for the enantioselective hydrolysis of the methyl ester group. researchgate.net This would yield the corresponding carboxylic acid, 2-[4-(hydroxymethyl)phenoxy]acetic acid, a key intermediate for further derivatization. Enzymatic reactions offer the benefits of high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical hydrolysis. acs.orgsemanticscholar.org

Interactive Table: Potential Catalytic Transformations

Functional Group Reaction Type Potential Catalysts Product
Primary Alcohol Selective Oxidation Supported Metal Nanoparticles (Pd, Mn, Ni) researchgate.net Aldehyde or Carboxylic Acid
Methyl Ester Hydrolysis Lipases, Esterases (e.g., Candida antarctica lipase (B570770) B) researchgate.net Carboxylic Acid
Primary Alcohol Etherification Acid/Base Catalysts Alkyl or Aryl Ethers

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research will undoubtedly focus on creating more sustainable and environmentally benign routes to this compound and its derivatives.

Traditional synthesis often relies on the Williamson ether synthesis, which can involve harsh bases and solvents. A greener approach would involve exploring solid-supported catalysts or phase-transfer catalysis to minimize waste and improve reaction efficiency. The use of solid catalysts, such as aluminum phosphate (B84403) molecular sieves, has been shown to be effective in esterification reactions, replacing corrosive liquid acids like sulfuric acid and thereby reducing equipment corrosion and acidic wastewater. google.com

Integration into Advanced Materials Design

The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, makes it an attractive monomer for the synthesis of novel polymers. Its rigid aromatic core can impart desirable thermal and mechanical properties to the resulting materials.

Future research could explore its use in step-growth polymerization. The hydroxyl group can readily participate in polycondensation reactions with diacids or their derivatives to form polyesters, or with diisocyanates to create polyurethanes. The resulting polymers would feature a phenoxyacetate (B1228835) moiety in the side chain, which could be further modified post-polymerization to tune the material's properties, such as hydrophilicity or drug-loading capacity.

Moreover, the ester group could be utilized in transesterification polymerization reactions. This approach could lead to the development of novel polyesters with unique architectures. The incorporation of this specific monomer could lead to materials with enhanced thermal stability, specific optical properties, or biodegradability, depending on the co-monomers and polymer structure. The synthesis of polymers from phenoxyacetic acids has been explored for creating materials with selective affinities, such as molecularly imprinted polymers. nih.gov

Interactive Table: Potential Polymer Applications

Polymer Type Co-monomer Key Feature of Resulting Polymer Potential Application
Polyester Diacid (e.g., Adipic acid) Pendant ester group for functionalization Drug delivery, specialty coatings
Polyurethane Diisocyanate (e.g., MDI) Aromatic rigidity, hydrogen bonding High-performance elastomers, foams

Expanding its Role as a Versatile Synthetic Platform

With its multiple reactive sites, this compound is an ideal scaffold for the creation of diverse molecular structures. It can serve as a central building block in medicinal chemistry and organic synthesis. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities. saudijournals.comjetir.org

The hydroxyl group can be converted into a variety of other functional groups. For example, oxidation to an aldehyde provides a handle for reductive amination or Wittig-type reactions. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acyl hydrazones, or other esters, many of which have demonstrated biological potential. doaj.orgscilit.comnih.gov

Late-stage derivatization is an attractive strategy for efficiently creating complex molecules. nih.gov Starting from this compound, a library of compounds can be synthesized by systematically modifying the hydroxyl and ester functionalities. Additionally, the aromatic ring itself can undergo electrophilic substitution reactions to introduce further diversity. This platform approach allows for the rapid exploration of structure-activity relationships in drug discovery programs.

Application of Machine Learning and AI in Predictive Studies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. tandfonline.com For a molecule like this compound, these computational tools can accelerate discovery and optimization processes significantly.

ML models can be trained to predict a wide range of physicochemical and biological properties (Quantitative Structure-Property Relationship, QSPR). researchgate.netarxiv.org By inputting the molecular structure, algorithms can estimate properties such as solubility, melting point, toxicity, and potential bioactivities without the need for initial synthesis and testing. acs.orgmit.edu This allows researchers to prioritize the most promising derivatives for synthesis, saving considerable time and resources.

Interactive Table: AI/ML Applications

Application Area Technique Required Input Predicted Output/Benefit
Property Prediction QSPR/ML Models researchgate.netarxiv.org Molecular Structure (SMILES, etc.) ADMET properties, solubility, bioactivity scores
Synthesis Planning AI Retrosynthesis engineering.org.cnresearchgate.net Target Molecular Structure Potential synthetic pathways, precursor identification
Catalyst Discovery ML Screening Catalyst structures, reaction data Identification of optimal catalysts for transformations

Q & A

Q. What are the common synthetic routes for methyl 2-[4-(hydroxymethyl)phenoxy]acetate?

The synthesis typically involves etherification and esterification steps. A validated method includes reacting 4-(hydroxymethyl)phenol with methyl chloroacetate under basic conditions (e.g., sodium hydride in anhydrous THF). The reaction is monitored via TLC, and purification is achieved through recrystallization from ethanol or column chromatography . Acid-catalyzed esterification (e.g., sulfuric acid in methanol) is also used for intermediates, followed by neutralization and extraction .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to identify key peaks: the hydroxymethyl proton (~δ 4.5 ppm) and ester carbonyl (δ ~170 ppm in 13C^{13}\text{C}-NMR).
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 210.1).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. What solvents and conditions optimize recrystallization?

Ethanol or methanol are preferred due to the compound’s moderate polarity. Dissolve the crude product in hot solvent, cool gradually to 4°C, and filter under reduced pressure. Yield improvement (~85%) is achieved by adjusting solvent ratios (e.g., ethanol:water 3:1) .

Q. What safety precautions are essential during synthesis?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Neutralize acidic waste (e.g., from sulfuric acid catalysis) with sodium bicarbonate before disposal.
  • Refer to SDS guidelines for handling phenols and esters (e.g., first-aid measures for skin contact) .

Advanced Research Questions

Q. How can ester/ether linkages in this compound enhance drug delivery systems?

The ether-oxygen and ester carbonyl groups enable hydrogen bonding with biomolecules (e.g., serum albumin), improving drug solubility and stability. For example, in photodynamic therapy, the compound’s derivatives form complexes with porphyrins, enhancing tumor-targeted delivery . Advanced applications include pH-sensitive micelles, where the ester group hydrolyzes in acidic tumor microenvironments .

Q. How do structural modifications influence biological activity?

  • Hydroxymethyl group : Converting it to a carboxylate (via oxidation) increases hydrophilicity, improving tissue distribution (e.g., in nude mouse models, tumor uptake rose by 30% ).
  • Phenoxy substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce binding affinity to cytochrome P450 enzymes. SAR studies suggest a balance between lipophilicity (LogP 1.5–2.5) and bioavailability .

Q. What in vivo models evaluate pharmacokinetics of derivatives?

  • NCI-H460 xenografts in BALB/c nude mice : Intravenous administration (5 mg/kg) showed a plasma half-life of 2.3 hours and 60% tumor accumulation within 24 hours. Tissue distribution is quantified via LC-MS/MS .
  • Hepatotoxicity screening : Primary human hepatocytes assess CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 50 µM indicates low risk) .

Q. How does the compound interact with enzymes at the molecular level?

Molecular docking simulations (e.g., AutoDock Vina) reveal van der Waals interactions between the phenoxy group and hydrophobic pockets in enzymes like COX-2. The ester carbonyl forms hydrogen bonds with catalytic residues (e.g., Arg-120 in COX-2), modulating inhibition .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response reevaluation : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and ATP-based luminescence assays.
  • Metabolite profiling : LC-HRMS identifies active metabolites that may explain discrepancies in cell-line sensitivity .

Q. What computational tools predict reactivity for derivative design?

  • DFT calculations : Gaussian 16 optimizes geometries to predict reaction sites (e.g., nucleophilic attack at the ester carbonyl).
  • Machine learning models : Train on PubChem data to forecast solubility (e.g., ALOGPS) or toxicity (e.g., ProTox-II) for novel analogs .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.